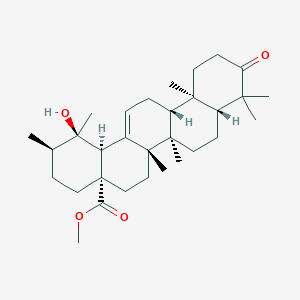
3-Oxopomolic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Oxopomolic acid methyl ester can be synthesized through esterification reactions. Esterification typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. Common methods include Fischer esterification, where the carboxylic acid and alcohol are heated with a strong acid like sulfuric acid . Another method involves the use of acid anhydrides or acid chlorides with alcohols in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxopomolic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, strong acids (e.g., HCl, H2SO4), strong bases (e.g., NaOH, KOH).
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, alcohols.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Amides, other esters.
Applications De Recherche Scientifique
3-Oxopomolic acid methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Oxopomolic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It significantly inhibits cholesterol ester accumulation by targeting acyl coenzyme A:cholesterol acyltransferase (ACAT).
Pathways Involved: The compound’s effects on cholesterol metabolism and its anti-inflammatory properties are mediated through its interaction with ACAT and other related enzymes.
Comparaison Avec Des Composés Similaires
3-Oxopomolic acid methyl ester can be compared with other similar triterpenoid compounds:
3-Oxopomolic acid: This compound is closely related and shares similar biological activities, including inhibition of cholesterol ester accumulation.
Pomonic acid: Another triterpenoid with similar properties and applications.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, 3-Oxopomolic acid .
Propriétés
Formule moléculaire |
C31H48O4 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
methyl (1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-22,24,34H,10-18H2,1-8H3/t19-,21+,22-,24-,27+,28-,29-,30-,31+/m1/s1 |
Clé InChI |
GPXGNEOCDRUGFF-PHYBDTGBSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















